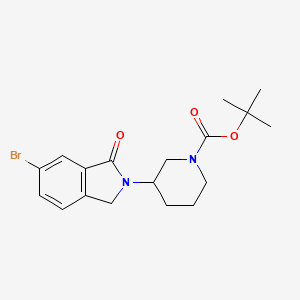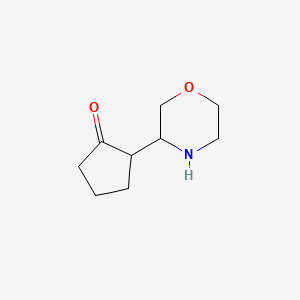![molecular formula C41H24O B13002952 2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural properties. This compound features a spiro linkage between fluorene and xanthene units, with a pyrene moiety attached to the fluorene. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting candidate for various applications in materials science and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to attach the pyrene moiety to the spiro[fluorene-9,9’-xanthene] core. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The pyrene and fluorene units can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Aplicaciones Científicas De Investigación
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Organic Electronics: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its rigidity and three-dimensionality are advantageous for developing new materials with specific electronic and optical properties.
Photovoltaics: It has been explored as a hole-transporting material in perovskite solar cells, contributing to improved efficiency and stability.
Mecanismo De Acción
The mechanism by which 2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] exerts its effects is primarily related to its electronic properties. The spiro linkage and the presence of the pyrene moiety influence the compound’s ability to transport charge and absorb light. These properties are crucial for its performance in electronic and photovoltaic applications .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares the spiro linkage but lacks the pyrene moiety, resulting in different electronic properties.
Spirobifluorene: Another spiro compound with a different core structure, used in similar applications but with distinct performance characteristics.
Uniqueness
2-(Pyren-1-yl)spiro[fluorene-9,9’-xanthene] is unique due to the combination of the pyrene moiety and the spiro linkage, which imparts specific electronic and optical properties not found in other similar compounds. This makes it particularly valuable for applications requiring high charge mobility and stability .
Propiedades
Fórmula molecular |
C41H24O |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2-pyren-1-ylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C41H24O/c1-2-11-33-30(10-1)31-22-20-28(29-21-18-27-17-16-25-8-7-9-26-19-23-32(29)40(27)39(25)26)24-36(31)41(33)34-12-3-5-14-37(34)42-38-15-6-4-13-35(38)41/h1-24H |
Clave InChI |
LUQOMHWAITXFNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
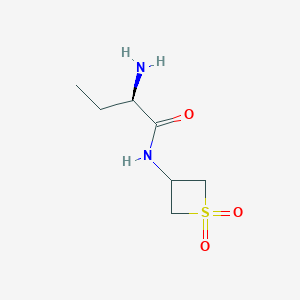
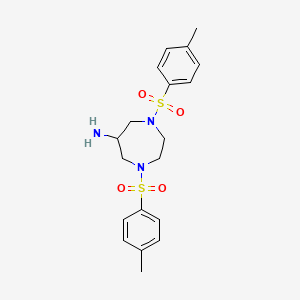
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
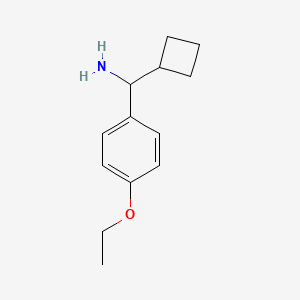
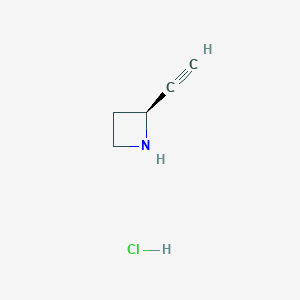
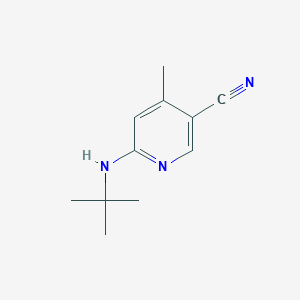
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)
